N-Acetyl-DL-alanine

説明

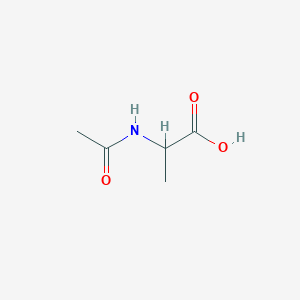

Structure

3D Structure

特性

IUPAC Name |

2-acetamidopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-69-1, 19436-52-3, 97-69-8 |

Source

|

| Record name | N-Acetylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1115-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-acetyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Acetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of N-Acetyl-DL-alanine, a crucial intermediate in the fields of medicine, pesticides, and the chemical industry.[1] The primary focus is on the direct acetylation of DL-alanine using acetic anhydride, a widely employed and efficient method. This guide details the experimental protocol, presents quantitative data in a structured format, and illustrates the process workflow and reaction mechanism.

Reaction Overview

The synthesis of this compound from DL-alanine is a straightforward N-acetylation reaction. The amino group (-NH₂) of the DL-alanine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of an amide bond, yielding this compound and acetic acid as a byproduct. The reaction is typically performed in a solvent, often glacial acetic acid, which also helps to manage the reaction exotherm.

The overall chemical equation is as follows:

DL-Alanine + Acetic Anhydride → this compound + Acetic Acid

Experimental Protocol: Acetylation in Acetic Acid

This protocol is based on established methods for the N-acetylation of amino acids using acetic anhydride in an acetic acid medium.[2][3]

Materials:

-

DL-Alanine

-

Acetic Anhydride (Ac₂O)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D,L-alanine in glacial acetic acid. A typical concentration is approximately 3.3-3.8 moles of alanine per liter of acetic acid.[2]

-

Addition of Acetylating Agent: While stirring the solution, slowly add 1.2 to 1.3 molar equivalents of acetic anhydride.[2] The addition should be done cautiously to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 48°C and 55°C.[2] Maintain this temperature and continue stirring for a designated period, typically 1-2 hours, to ensure the reaction goes to completion.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution by removing the acetic acid solvent under reduced pressure using a rotary evaporator.[2] This will yield the crude this compound, which may be a viscous oil or a semi-solid.

-

Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate the crystallization of the pure product.

-

Final Product Collection: Collect the white crystalline product by filtration. Wash the crystals with a small amount of cold water to remove any residual impurities.

-

Drying: Dry the purified this compound under vacuum to a constant weight. The expected yield of the final product is in the range of 78-83% with a purity of 98.7-99%.[2]

Data Presentation

Quantitative data from established synthesis protocols and physicochemical properties of the final product are summarized below for clarity and comparison.

Table 1: Synthesis Parameters and Yields

| Parameter | Value | Reference |

| Reactants | ||

| DL-Alanine | 1.0 molar equivalent | [2] |

| Acetic Anhydride | 1.2 - 1.3 molar equivalents | [2] |

| Solvent | ||

| Acetic Acid | 3.3 - 3.8 mol alanine / L | [2] |

| Reaction Conditions | ||

| Temperature | 48 - 55 °C | [2] |

| Product | ||

| Yield | 78 - 83% | [2] |

| Purity | 98.7 - 99% | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-acetamidopropanoic acid | [4] |

| CAS Number | 1115-69-1 | [4] |

| Molecular Formula | C₅H₉NO₃ | [1][4] |

| Molecular Weight | 131.13 g/mol | [1][4] |

| Appearance | White to off-white powder/crystals | [1] |

| Melting Point | 135 - 139 °C | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Visualizations: Workflow and Reaction Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the core chemical transformation.

Caption: Experimental workflow for this compound synthesis.

Caption: Conceptual diagram of the N-acetylation reaction.

Safety Considerations

-

Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: Is corrosive and can cause severe skin burns and eye damage. All handling should be performed in a fume hood with appropriate PPE.

-

The reaction can be exothermic, especially during the addition of acetic anhydride. Proper temperature control is essential to prevent runaway reactions.

Conclusion

The synthesis of this compound via the direct acetylation of DL-alanine with acetic anhydride is a robust and high-yielding method. The process, which utilizes readily available and relatively inexpensive starting materials, involves a straightforward reaction followed by standard purification techniques like recrystallization. The quantitative data and detailed protocol provided in this guide offer a solid foundation for researchers and professionals to successfully implement this synthesis in a laboratory setting. Adherence to safety protocols is critical due to the corrosive nature of the reagents involved.

References

- 1. This compound [chembk.com]

- 2. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1115-69-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

The Pivotal Role of N-Acetylated Amino Acids in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated amino acids (NAAAs), once considered mere metabolic byproducts, are now recognized as crucial players in a multitude of physiological processes. This technical guide provides a comprehensive overview of the biological roles of NAAAs in metabolism, with a particular focus on their biosynthesis, degradation, and signaling functions. We delve into the quantitative aspects of NAAA concentrations in human tissues, detail established experimental protocols for their analysis, and present visual representations of key metabolic and signaling pathways. This document aims to be an essential resource for researchers and professionals in the fields of biochemistry, drug development, and clinical research, offering in-depth insights into the burgeoning field of N-acetylated amino acid metabolism.

Introduction

N-acetylation is a ubiquitous biochemical modification that involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of a molecule. When this modification occurs on the alpha-amino group of an amino acid, it forms an N-acetylated amino acid (NAAA). For decades, the significance of free NAAAs in metabolism was largely underappreciated, with research primarily focused on the N-terminal acetylation of proteins. However, accumulating evidence has unveiled the diverse and critical roles of specific NAAAs in cellular function, energy metabolism, and as biomarkers for various pathological conditions.

This guide will explore the core aspects of NAAA metabolism, highlighting their synthesis by N-acetyltransferases (NATs) and degradation by acylases. We will examine the well-established functions of prominent NAAAs such as N-acetylaspartate (NAA) in the central nervous system and N-acetylcysteine (NAC) as a potent antioxidant, while also shedding light on the emerging roles of other NAAAs.

Biosynthesis and Degradation of N-Acetylated Amino Acids

The cellular pool of NAAAs is maintained through a delicate balance between their synthesis and degradation.

Biosynthesis: The primary mechanism for NAAA synthesis is the enzymatic transfer of an acetyl group from acetyl-CoA to the α-amino group of an amino acid, a reaction catalyzed by a class of enzymes known as N-acetyltransferases (NATs) . Different NATs exhibit specificity for various amino acids. For instance, aspartate N-acetyltransferase (NAT8L) is responsible for the synthesis of N-acetylaspartate in neurons. The availability of both acetyl-CoA and the specific amino acid substrate are key regulatory factors in the rate of NAAA biosynthesis.

Degradation: The breakdown of NAAAs is carried out by aminoacylases , which hydrolyze the N-acetyl group, releasing the free amino acid and acetate. A notable example is aspartoacylase (ASPA), the enzyme responsible for the degradation of NAA. Deficiencies in ASPA lead to the accumulation of NAA, causing the severe neurodegenerative disorder Canavan disease.

Quantitative Data on N-Acetylated Amino Acids

The concentration of NAAAs can vary significantly between different tissues and under various physiological and pathological conditions. The following tables summarize available quantitative data for some of the most studied NAAAs.

| N-Acetylated Amino Acid | Tissue/Fluid | Concentration Range | Reference(s) |

| N-Acetylaspartate (NAA) | Human Brain (Gray Matter) | 14.3 ± 1.1 mM | [1] |

| Human Brain (White Matter) | 9.5 ± 1.0 mM | [1] | |

| Healthy Young Adult Brain (Whole) | 12.5 - 12.8 mmol/L | [2] | |

| Normal Female Brain (42±5 years) | 10.63 mM (95% CI: 10.43-10.82 mM) | [3] | |

| N-Acetylglutamate (NAG) | Human Liver | 6.8 - 59.7 nmol/g wet wt. | [2] |

| N-Acetylcysteine (NAC) | Human Plasma (oral dose, 200-400 mg) | Peak: 0.35 - 4 mg/L | [4] |

| Human Plasma (oral dose, 30 mg/kg) | Peak (total NAC): 67 nmol/mL | [5] | |

| Human Plasma (IV dose, 150 mg/kg) | Cmax: 554 mg/L | [6] | |

| Human Plasma (IV dose, 25 mg/kg) | Peak (reduced NAC): 141.5 ± 27.7 µM | [7] | |

| Human Plasma (IV dose, 25 mg/kg) | Peak (total NAC): 406.1 ± 91.8 µM | [7] | |

| N-Acetylneuraminic Acid (Neu5Ac) | Human Plasma | Endogenous: ~159 ng/mL | [8] |

| N-Acetylmannosamine (ManNAc) | Human Plasma | Endogenous: ~50 ng/mL | [8] |

Table 1: Concentrations of Key N-Acetylated Amino Acids in Human Tissues and Fluids. This table provides a summary of reported concentration ranges for several important NAAAs in various human biological samples.

| Enzyme | Substrate(s) | Km | kcat | Reference(s) |

| Aspartoacylase (ASPA) (human, P. pastoris expressed) | N-Acetylaspartate (NAA) | 0.12 ± 0.03 mM | 12.7 ± 0.05 s-1 | [9] |

| N-Trifluoroacetyl-L-aspartate | 0.15 ± 0.05 mM | 116 ± 13 s-1 | [9] | |

| Aspartoacylase (ASPA) (murine, E. coli expressed) | N-Acetylaspartate (NAA) | 0.36 ± 0.06 mM | 0.083 ± 0.006 s-1 | [9] |

| N-Trifluoroacetyl-L-aspartate | 0.21 ± 0.04 mM | 1.2 ± 0.09 s-1 | [9] |

Table 2: Kinetic Parameters of Aspartoacylase. This table presents the Michaelis-Menten constant (Km) and catalytic rate (kcat) for human and murine aspartoacylase with its natural substrate and a synthetic analog.

Key Biological Roles and Signaling Pathways

N-Acetylaspartate (NAA) in the Central Nervous System

NAA is one of the most abundant amino acids in the brain and serves several critical functions:

-

Neuronal Marker: Due to its high concentration and localization primarily within neurons, NAA is widely used as a marker of neuronal health and viability in magnetic resonance spectroscopy (MRS).

-

Myelin Lipid Synthesis: A key role of NAA is to provide the acetyl group for the synthesis of myelin lipids in oligodendrocytes. Neurons synthesize NAA, which is then transported to oligodendrocytes. There, aspartoacylase (ASPA) cleaves NAA into aspartate and acetate. The acetate is then converted to acetyl-CoA and utilized for the synthesis of fatty acids and cholesterol, the building blocks of the myelin sheath.[8][9][10][11][12][13][14]

N-Acetylcysteine (NAC) and Glutathione Synthesis

NAC is a precursor to the amino acid L-cysteine and is a potent antioxidant. Its primary mechanism of action is to replenish intracellular levels of glutathione (GSH), a major cellular antioxidant. Cysteine is the rate-limiting substrate for GSH synthesis. By providing a readily available source of cysteine, NAC boosts the production of GSH, which plays a vital role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[15]

The synthesis of glutathione is a two-step enzymatic process:

-

Glutamate-cysteine ligase (GCL) catalyzes the formation of gamma-glutamylcysteine from glutamate and cysteine.

-

Glutathione synthetase (GS) then adds glycine to gamma-glutamylcysteine to form glutathione.[1][3][10]

Experimental Protocols

Quantification of N-Acetylated Amino Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAAAs in biological matrices.

5.1.1. Sample Preparation

-

Plasma/Serum:

-

To 100 µL of plasma or serum, add an internal standard solution (e.g., a stable isotope-labeled NAAA).

-

Precipitate proteins by adding 300-400 µL of ice-cold acetonitrile or methanol.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

-

-

Tissue:

-

Weigh a small piece of frozen tissue (e.g., 20-50 mg).

-

Add a known volume of ice-cold extraction solvent (e.g., 80% methanol) and an internal standard.

-

Homogenize the tissue using a bead beater or other appropriate homogenizer.

-

Centrifuge at high speed for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described for plasma/serum.

-

5.1.2. Derivatization (Optional but often recommended)

To improve chromatographic retention and ionization efficiency, especially for polar NAAAs, derivatization can be employed. The AccQ•Tag™ Ultra Derivatization Kit (Waters) is a common choice.

-

Reconstitute the dried sample extract in 20 µL of borate buffer.

-

Add 60 µL of the AccQ•Tag reagent.

-

Vortex and heat at 55°C for 10 minutes.

-

The sample is then ready for LC-MS/MS analysis.

5.1.3. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used for derivatized NAAAs. For underivatized NAAAs, a HILIC column may be more appropriate.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each NAAA and internal standard must be optimized.

-

N-Terminal Acetyltransferase (NAT) Activity Assay (DTNB-based)

This colorimetric assay measures the activity of NAT enzymes by quantifying the production of Coenzyme A (CoA), a product of the acetylation reaction, using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

5.2.1. Reagents

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Substrate Peptide (with an N-terminus recognized by the NAT of interest)

-

Acetyl-CoA

-

Purified NAT enzyme

-

DTNB solution (in reaction buffer)

-

Quenching Buffer (e.g., a buffer with a pH that stops the enzymatic reaction)

5.2.2. Procedure

-

Prepare a reaction mixture containing the reaction buffer, substrate peptide, and NAT enzyme in a 96-well plate.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching buffer.

-

Add the DTNB solution to each well. DTNB reacts with the free thiol group of the produced CoA to form 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the amount of CoA produced by comparing the absorbance to a standard curve generated with known concentrations of CoA or another thiol-containing compound like N-acetylcysteine.

Conclusion and Future Perspectives

The study of N-acetylated amino acids has evolved from a niche area of metabolism to a vibrant field with significant implications for human health and disease. The roles of NAA in neurobiology and NAC in antioxidant defense are now well-established, paving the way for therapeutic interventions. This guide has provided a comprehensive overview of the current understanding of NAAA metabolism, including their quantification and the pathways they influence.

Future research will likely focus on elucidating the functions of a wider array of NAAAs, identifying the full complement of N-acetyltransferases and their specificities, and understanding the complex regulatory networks that govern NAAA homeostasis. The development of more sensitive and high-throughput analytical methods will be crucial for these endeavors. A deeper understanding of the biological roles of NAAAs holds immense promise for the development of novel diagnostic markers and therapeutic strategies for a range of metabolic, neurological, and other disorders. The continued exploration of this fascinating class of molecules is poised to reveal new layers of complexity in cellular metabolism and signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.libretexts.org [med.libretexts.org]

- 6. genscript.com [genscript.com]

- 7. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of α-galactosyl ceramide KRN7000 and galactosyl (α1→2) galactosyl ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]

- 11. Fatty acid synthesis and cholestrol synthesis | PPT [slideshare.net]

- 12. benchchem.com [benchchem.com]

- 13. Cholesterol - Wikipedia [en.wikipedia.org]

- 14. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-DL-alanine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl-DL-alanine as a metabolite in human pathways. It covers its biosynthesis, degradation, physiological and pathological roles, and methods for its analysis. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and clinical diagnostics.

Introduction to N-Acetyl-Amino Acids

N-acylated amino acids are a class of molecules where an acyl group is attached to the alpha-amino group of an amino acid. The most common form of this modification in humans is N-acetylation, resulting in N-acetylated amino acids (NAAAs). N-terminal acetylation is one of the most prevalent protein modifications in eukaryotes, affecting approximately 80-90% of human proteins.[1] This process is crucial for various cellular functions, including protein stability, folding, and interactions.[1][2]

While much of the focus has been on N-acetylation as a co-translational or post-translational protein modification, free NAAAs also exist as distinct metabolic entities. These can arise from the degradation of N-terminally acetylated proteins or potentially through the direct acetylation of free amino acids.[2][3]

This guide focuses specifically on N-Acetyl-alanine. It is critical to distinguish between the enantiomeric forms:

-

N-Acetyl-L-alanine: This is the naturally occurring form in humans, recognized as an endogenous metabolite.[4][5]

-

N-Acetyl-D-alanine: The D-form is less common in mammals but is a subject of research.[6]

-

This compound: This is a racemic mixture of the L- and D-forms. It is not considered a naturally occurring metabolite in humans but is relevant in the context of the human exposome, which encompasses all environmental exposures throughout a lifetime.[7][8]

This document will primarily focus on the endogenous N-Acetyl-L-alanine, while acknowledging the DL-form where relevant from an analytical and exogenous exposure perspective.

Biosynthesis of N-Acetyl-L-alanine

The primary route for the formation of endogenous N-Acetyl-L-alanine is through the breakdown of N-terminally acetylated proteins.[2][3] The process can be visualized as a two-step pathway.

Pathway 1: Protein N-terminal Acetylation and Degradation

N-terminal acetylation is a widespread protein modification catalyzed by a group of enzymes called N-terminal acetyltransferases (NATs).[3] The human NatA complex is responsible for acetylating proteins with small N-terminal residues, including alanine, serine, and threonine, after the initial methionine is cleaved.[2] These acetylated proteins undergo continuous turnover in the cell. Proteolytic degradation of these proteins releases various peptide fragments, including N-acetylated amino acids at the N-terminus. Further hydrolysis by peptidases, such as N-acylpeptide hydrolase, releases free N-Acetyl-L-alanine.[2]

Caption: Biosynthesis of N-Acetyl-L-alanine via protein degradation.

Pathway 2: Direct Acetylation of Free L-Alanine

The direct enzymatic acetylation of free amino acids in humans is less well-established. While transferases that catalyze the acetyl-CoA-dependent formation of some N-acetylated amino acids are known, the specific enzymes responsible for the direct acetylation of free L-alanine in human tissues are not yet fully characterized.[9][10] This remains an area of active investigation.[3]

Degradation of N-Acetyl-L-alanine

The primary enzyme responsible for the catabolism of N-Acetyl-L-alanine is Aminoacylase I (ACY1).[2] This cytosolic, zinc-binding enzyme catalyzes the hydrolysis of N-acetylated amino acids to yield the corresponding free amino acid and acetate.[2] This reaction is essential for the recycling of amino acids from protein turnover and for detoxifying exogenous N-acetylated compounds.

A deficiency in ACY1 is a known inborn error of metabolism, leading to the accumulation and excretion of various NAAAs, including N-Acetyl-L-alanine, in the urine.[2]

Caption: Degradation of N-Acetyl-L-alanine by Aminoacylase I.

Physiological and Pathological Significance

N-Acetyl-L-alanine is implicated in several physiological and pathological processes, highlighting its potential as a biomarker and therapeutic target.

Protein Homeostasis

N-terminal acetylation can have a dual role in protein stability. It can act as a protective shield against degradation pathways.[1] Conversely, the acetylated N-terminus of certain proteins can be recognized as a degradation signal (degron) by the ubiquitin-proteasome system, specifically by E3 ubiquitin ligases like Doa10 (MARCH6 in mammals), leading to protein degradation.[1][11] The balance between these opposing roles is crucial for maintaining protein homeostasis.

Uremic Toxin in Kidney Disease

N-acetylated amino acids, including N-Acetyl-L-alanine, are classified as uremic toxins.[2] In patients with chronic kidney disease (CKD), impaired renal clearance leads to the accumulation of these metabolites in the blood. Elevated levels of uremic toxins are associated with the progression of kidney damage, cardiovascular disease, and neurological deficits.[2]

Role in the Immune System and Neurological Disorders

Recent research has pointed to a potential role for N-Acetyl-L-alanine in the immune response and neurological conditions.

-

A 2024 study using Mendelian randomization suggested that N-Acetyl-L-alanine may mediate the association between activated T-cells and Guillain-Barre syndrome (GBS), an acute inflammatory polyradiculoneuropathy.[12]

-

Elevated levels of N-Acetyl-L-alanine have been observed in patients with severe COVID-19 compared to those with mild disease or healthy controls.[12]

-

T-cell activation has been shown to be dependent on extracellular alanine, and tracing experiments revealed that consumed alanine is converted to N-Acetyl-L-alanine.[12]

These findings suggest that N-Acetyl-L-alanine may be involved in the metabolic reprogramming that accompanies T-cell activation and immune responses.

Brain Metabolism

N-Acetyl-L-alanine has been successfully isolated from human brain tissue, indicating its presence and potential role in the central nervous system.[5] While its specific functions in the brain are not as well-characterized as those of N-Acetylaspartate (NAA), its presence warrants further investigation into its potential roles in neuronal function and pathology.

Quantitative Data

Currently, there is a scarcity of comprehensive, quantitative data for this compound or its enantiomers in publicly accessible databases and literature. While it has been detected in various human biospecimens, standardized concentration ranges in healthy and diseased populations are not well-established. The table below summarizes the available information on its detection in human biofluids and tissues.

| Biological Sample | Condition | Detection Status | Reference(s) |

| Blood/Plasma | Healthy | Detected | [7] |

| Phenylketonuria | Detected | [10] | |

| Severe COVID-19 | Elevated | [12] | |

| Urine | Healthy | Detected | [2] |

| Aminoacylase I Deficiency | Elevated | [2] | |

| Phenylketonuria | Detected | [10] | |

| Feces | Healthy | Detected | [2] |

| Placenta | Healthy | Detected | [2] |

| Brain | Healthy | Detected | [5] |

This table will be updated as more quantitative data becomes available.

Experimental Protocols

The analysis of this compound in biological samples typically involves chromatographic separation followed by mass spectrometry. Below is a generalized protocol based on standard metabolomics workflows.

Sample Preparation: Protein Precipitation and Extraction

This protocol is a general guideline for the extraction of small polar metabolites from plasma or serum.

-

Thawing: Thaw frozen plasma or serum samples on ice.

-

Aliquoting: Transfer 50 µL of the sample to a clean microcentrifuge tube.

-

Protein Precipitation: Add 200 µL of ice-cold methanol (containing internal standards, if used). The high ratio of organic solvent to the aqueous sample ensures efficient protein precipitation.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube or a vial for analysis.

-

Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent for the analytical platform (e.g., 50% methanol for reversed-phase LC-MS).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

-

Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating small polar metabolites like N-Acetyl-alanine. A reversed-phase C18 column can also be used, often with ion-pairing agents.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (for HILIC) and gradually increasing the aqueous component.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for detecting N-Acetyl-alanine as the [M-H]⁻ ion (m/z 130.05).[8]

-

Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor ion to product ion transition. For N-Acetyl-alanine, a common transition would be the fragmentation of the precursor ion (m/z 130.05) to a characteristic product ion.

-

Caption: General workflow for the analysis of N-Acetyl-L-alanine.

Conclusion and Future Directions

N-Acetyl-L-alanine is an endogenous metabolite that is intrinsically linked to protein metabolism and is emerging as a potentially important molecule in immunology and neurology. While its primary origin is believed to be the degradation of N-terminally acetylated proteins, many aspects of its biology, including the potential for direct synthesis and its specific downstream signaling roles, require further elucidation.

For researchers and drug development professionals, N-Acetyl-L-alanine presents several areas of interest:

-

Biomarker Development: Its role as a uremic toxin and its association with inflammatory conditions suggest its potential as a biomarker for kidney disease, immune activation, and certain neurological disorders.

-

Therapeutic Targeting: Understanding the enzymes involved in its synthesis and degradation, such as ACY1, could open avenues for therapeutic intervention in diseases characterized by its dysregulation.

Future research should focus on establishing robust quantitative methods to define its normal physiological range in various human tissues and fluids, and to explore its precise mechanistic roles in health and disease. This will be crucial in translating our understanding of this metabolite into clinical applications.

References

- 1. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 3. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

- 4. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-ALANINE, N-ACETYL (15N) | Benchchem [benchchem.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0255053) [hmdb.ca]

- 8. This compound | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 11. N-terminal acetylation of cellular proteins creates specific degradation signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]

An In-depth Technical Guide to the Mechanism of N-terminal Acetylation of Proteins

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Ubiquitous and Crucial Modification

N-terminal acetylation (Nt-acetylation) is one of the most common covalent protein modifications in eukaryotes, affecting an estimated 50-80% of all eukaryotic proteins.[1][2][3] In humans, this figure rises to approximately 85% of all proteins.[4] This irreversible modification involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid of a polypeptide chain.[1][5][6] This process neutralizes the positive charge of the N-terminus at physiological pH, increasing its hydrophobicity and size.[2][5][6]

Once considered a static and relatively silent modification, Nt-acetylation is now recognized as a critical regulator of a vast array of cellular processes. It profoundly impacts protein stability, folding, subcellular localization, protein-protein interactions, and can even create specific degradation signals.[5][7][8] Dysregulation of Nt-acetylation has been implicated in various human diseases, including cancer, neurodegenerative disorders, and developmental syndromes, making the enzymes responsible for this modification potential therapeutic targets.[1][5][6][7]

This guide provides a comprehensive overview of the core mechanism of Nt-acetylation, the enzymatic machinery involved, its functional consequences, and the experimental protocols used for its study.

The Enzymatic Machinery: N-terminal Acetyltransferases (NATs)

The transfer of the acetyl group to the protein N-terminus is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[4][6][9] These enzymes are evolutionarily conserved and are categorized into several distinct types (NatA-NatH) based on their subunit composition and substrate specificities.[1][5] Most NATs are multi-subunit complexes, typically consisting of a catalytic subunit and one or more auxiliary subunits that can anchor the complex to the ribosome and influence substrate selection.[10][11][12]

The majority of Nt-acetylation occurs co-translationally, as the nascent polypeptide chain emerges from the ribosome.[4][5] Ribosome-associated NATs (NatA, NatB, NatC, NatD, and NatE) are strategically positioned to modify proteins at this early stage.[6] However, post-translational Nt-acetylation also occurs, catalyzed by enzymes like NatF and NatH, which may be localized to specific organelles such as the Golgi apparatus.[3][6]

Table 1: Major Human N-terminal Acetyltransferases (NATs) and their Substrate Specificities

| NAT Complex | Catalytic Subunit | Auxiliary Subunit(s) | Substrate Specificity (N-terminal amino acids) | % of Proteome Targeted (Estimated) |

| NatA | NAA10 (ARD1) | NAA15 | Ala, Ser, Thr, Gly, Val, Cys (after iMet cleavage) | ~38-46%[2][6] |

| NatB | NAA20 | NAA25 | Met-Asp, Met-Glu, Met-Asn, Met-Gln | ~21%[2][6] |

| NatC | NAA30 | NAA35, NAA38 | Met-Leu, Met-Ile, Met-Phe, Met-Trp, Met-Tyr | ~21% (combined with NatE/F)[2][6] |

| NatD | NAA40 | None | Histones H2A and H4 (Ser-Gly-Arg...) | Highly specific |

| NatE | NAA50 | NAA15 (can associate with NatA) | Met-Lys, Met-Leu, Met-Phe, Met-Trp | ~21% (combined with NatC/F)[2][6] |

| NatF | NAA60 | None | Met-Lys, Met-Leu, etc. (Post-translational) | ~21% (combined with NatC/E)[2][6] |

| NatH | NAA80 | None | Acidic N-termini of actin (Post-translational) | Highly specific[3] |

Note: The substrate specificities are based on the first two amino acids of the polypeptide chain after the initiator methionine (iMet) is either retained or cleaved.

The Core Mechanism of N-terminal Acetylation

The fundamental reaction of Nt-acetylation is the transfer of an acetyl moiety from the donor molecule, Acetyl-CoA, to the terminal α-amino group of a protein.[1][13] This reaction is essentially irreversible.[4][14] The specificity of this process is primarily determined by the N-terminal amino acid sequence of the substrate protein and the corresponding substrate-binding pocket of the specific NAT enzyme.[9][15]

Co-translational Acetylation

The most prevalent form of Nt-acetylation occurs during protein synthesis. The process is tightly coupled with the action of methionine aminopeptidases (MetAPs), which often cleave the initiator methionine (iMet).

-

Nascent Chain Emergence: As the nascent polypeptide emerges from the ribosome exit tunnel, its N-terminus becomes accessible.

-

Methionine Excision (Optional): MetAPs assess the penultimate amino acid (at position 2). If this residue has a small side chain (e.g., Gly, Ala, Ser, Cys, Thr, Pro, Val), the iMet is typically cleaved.[16]

-

NAT Recognition and Catalysis: The newly exposed N-terminus is then recognized by a specific ribosome-associated NAT. For instance, if iMet is cleaved and the new N-terminal residue is Serine or Alanine, the NatA complex will catalyze the acetylation.[4] If the iMet is retained and is followed by an acidic residue like Glutamate, NatB is the responsible enzyme.[1][15] The catalytic subunit of the NAT facilitates the nucleophilic attack of the terminal α-amino group on the carbonyl carbon of the acetyl group from Ac-CoA.

Caption: Co-translational N-terminal acetylation workflow.

Post-translational Acetylation

While less common, post-translational Nt-acetylation is crucial for specific proteins. This can occur after proteolytic processing that generates a new N-terminus or on mature proteins that were not acetylated co-translationally. A prime example is the processing of actin, where an initial co-translational acetylation by NatB is followed by cleavage of the acetylated methionine and a subsequent, final Nt-acetylation of the newly exposed acidic N-terminus by the specialized NatH (NAA80).[3]

Functional Consequences of N-terminal Acetylation

The addition of an acetyl group has profound effects on the biochemical properties of the protein N-terminus, leading to a wide range of functional outcomes.

Protein Stability and the Ac/N-end Rule Pathway

Nt-acetylation is a key regulator of protein half-life. It can either protect proteins from degradation or mark them for destruction via a specific branch of the N-end rule pathway, known as the Ac/N-end rule.[7][8]

-

Protection: The acetyl group can mask "N-degrons" (N-terminal degradation signals), thereby preventing recognition by E3 ubiquitin ligases and subsequent proteasomal degradation.[5]

-

Degradation (Ac/N-end Rule): In other contexts, the acetylated N-terminus itself can act as a degradation signal (an Ac/N-degron).[16] This signal is recognized by specific E3 ubiquitin ligases, such as Doa10, which target the protein for ubiquitination and proteasomal degradation.[7][16] This pathway is crucial for protein quality control and regulating the stoichiometry of protein complexes.[16]

Caption: The Ac/N-end rule pathway for protein degradation.

Protein Folding, Interactions, and Localization

Nt-acetylation plays a significant role in ensuring proper protein conformation and function.

-

Protein Folding: By neutralizing the N-terminal charge, acetylation can influence local secondary structure and contribute to the overall stability and correct folding of a protein, sometimes preventing aggregation.[1] For example, Nt-acetylation of huntingtin by NatA can reduce its aggregation.[1]

-

Protein-Protein Interactions: The acetylated N-terminus can serve as a specific binding motif or, conversely, block interactions. For instance, Nt-acetylation of insulin receptor substrate 1 (IRS1) weakens its interaction with the insulin receptor, thereby impairing insulin signaling.[5]

-

Subcellular Localization: Nt-acetylation can act as a signal for targeting proteins to specific cellular compartments. The GTPase Arl3p requires Nt-acetylation for its proper localization to the Golgi membrane through interaction with the Sys1p protein.[4]

Experimental Methodologies for Studying N-terminal Acetylation

Investigating Nt-acetylation requires specialized biochemical and proteomic techniques.

Experimental Protocol: In Vitro N-terminal Acetylation Assay

This protocol is adapted from radiolabeled Ac-CoA-based methods to determine the catalytic activity of a specific NAT on a peptide substrate.[17][18]

Objective: To measure the transfer of a radiolabeled acetyl group from [14C]-Acetyl-CoA to a synthetic peptide substrate by a purified NAT enzyme.

Materials:

-

Purified recombinant NAT enzyme (e.g., NatA, NatB).

-

Synthetic peptide substrate corresponding to a putative target sequence.

-

[1-14C]-Acetyl-CoA.

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.

-

Stop Solution: Glacial acetic acid.

-

P81 phosphocellulose filter paper discs.

-

Wash Buffer: 10 mM HEPES pH 7.5.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: Prepare a master mix containing Assay Buffer and [14C]-Acetyl-CoA (final concentration typically 50-100 µM).

-

In separate microcentrifuge tubes, add the peptide substrate to a final concentration of 100-500 µM. Include a negative control reaction with no peptide.

-

Pre-incubate the reaction tubes at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding the purified NAT enzyme to each tube (final concentration typically 0.1-1 µM). The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction at 37°C for 15-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a defined volume (e.g., 20 µL) of the reaction mixture onto a labeled P81 filter paper disc. The positively charged paper binds the peptide, while the negatively charged Ac-CoA does not. Immediately submerge the disc in Stop Solution (or a large volume of Wash Buffer).

-

Washing: Wash the P81 discs three times for 5 minutes each in a beaker containing 100-200 mL of Wash Buffer to remove unincorporated [14C]-Acetyl-CoA.

-

Drying: Dry the discs completely under a heat lamp or in an oven.

-

Quantification: Place each dried disc in a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of acetylated peptide based on the specific activity of the [14C]-Acetyl-CoA and the measured counts per minute (CPM).

Experimental Protocol: Mass Spectrometry-Based Proteomic Analysis

Mass spectrometry (MS) is the definitive method for identifying and quantifying Nt-acetylation events across the proteome.[2][19] Specialized "N-terminomics" approaches are used to enrich for N-terminal peptides.[20][21]

Objective: To identify Nt-acetylated proteins from a complex biological sample (e.g., cell lysate).

Procedure:

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Quantify total protein concentration (e.g., using a Bradford assay).

-

Protein Digestion: Denature, reduce, and alkylate the proteins. Digest the protein mixture into peptides using a specific protease, most commonly trypsin.

-

N-terminal Peptide Enrichment (Optional but Recommended): Since N-terminal peptides can be underrepresented in a standard proteomics experiment, enrichment is often necessary. Methods like N-terminal COFRADIC or chemical enrichment of acetylated peptides can be employed.[22][23]

-

LC-MS/MS Analysis:

-

Separate the peptide mixture using reverse-phase liquid chromatography (LC).

-

Introduce the separated peptides into a high-resolution mass spectrometer via electrospray ionization (ESI).

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

-

Selected peptides are fragmented (e.g., by collision-induced dissociation), and the m/z of the fragments is measured (MS/MS or MS2 scan).

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein sequence database using a search engine (e.g., MaxQuant, Sequest).

-

The search parameters must include "N-terminal acetylation" as a variable modification. An acetyl group adds 42.010565 Da to the mass of the N-terminal residue.

-

The software identifies peptides and, by extension, the proteins from which they originated. The presence of a peptide with an acetylated N-terminus confirms the modification in vivo.

-

Label-free or stable isotope labeling (e.g., SILAC) methods can be used for quantitative comparisons between different conditions.[24]

-

Caption: Workflow for mass spectrometry-based N-terminomics.

Conclusion

N-terminal acetylation, once viewed as a simple, static modification, has emerged as a fundamental regulatory mechanism in cell biology. Catalyzed by a diverse family of NAT enzymes, this process is intricately linked to protein synthesis, quality control, and function. Its influence extends from dictating the half-life of individual proteins via the Ac/N-end rule pathway to modulating complex signaling networks and ensuring proper protein localization. The development of advanced proteomic and biochemical techniques continues to unravel the complexity of the "N-terminal acetylome," providing deeper insights into its role in health and revealing the therapeutic potential of targeting NAT enzymes in diseases ranging from cancer to neurodegeneration.

References

- 1. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein acetylation - Wikipedia [en.wikipedia.org]

- 5. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 6. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Control of protein degradation by N-terminal acetylation and the N-end rule pathway | Semantic Scholar [semanticscholar.org]

- 9. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Molecular mechanism of N-terminal acetylation by the ternary NatC complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [repository.upenn.edu]

- 13. The mechanism of N-terminal acetylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of altered protein acetylation in neurodegenerative disease [frontiersin.org]

- 15. Molecular Basis of Substrate Specific Acetylation by N-Terminal Acetyltransferase NatB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [14C]-Acetyl-Coenzyme A-Based In Vitro N-Terminal Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. revvity.com [revvity.com]

- 19. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. pnas.org [pnas.org]

- 22. N-terminal acetylome analyses and functional insights of the N-terminal acetyltransferase NatB - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]

- 24. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

N-Acetyl-DL-alanine as a Model Substrate for Enzyme Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-alanine, a derivative of the amino acid alanine, serves as a valuable model substrate in the field of enzyme kinetics, particularly for the characterization of acylases. Its utility lies in its racemic nature, comprising both D and L enantiomers, which allows for the study of stereospecific enzymes. This technical guide provides a comprehensive overview of the application of this compound in enzyme kinetics, focusing on the enzymes that catalyze its hydrolysis, detailed experimental protocols for activity assays, and the interpretation of kinetic data. This document is intended to be a practical resource for researchers in academia and the pharmaceutical industry engaged in enzyme characterization and drug development.

Core Concepts: Acylases and Stereospecificity

The primary class of enzymes studied using this compound are aminoacylases (or acylases), specifically N-acyl-L-amino acid amidohydrolase (EC 3.5.1.14). These enzymes exhibit a high degree of stereospecificity, catalyzing the hydrolysis of the N-acyl group from N-acyl-L-amino acids to yield a free L-amino acid and a carboxylate. The D-enantiomer is typically not recognized as a substrate and remains unreacted. This characteristic is fundamental to the industrial production of enantiomerically pure L-amino acids and is a key area of study in enzyme kinetics.

The enzymatic resolution of this compound is a classic example of kinetic resolution, where the two enantiomers of a racemic mixture react at different rates, allowing for their separation. The reaction catalyzed by aminoacylase I is depicted below:

Quantitative Kinetic Data

The determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) or the catalytic constant (kcat) is crucial for characterizing enzyme performance. While specific kinetic data for N-Acetyl-L-alanine with all acylases is not exhaustively documented in publicly available literature, data for similar substrates and optimal reaction conditions provide a valuable reference point for experimental design.

| Enzyme Source | Substrate | Km (mM) | Vmax or kcat | Optimal pH | Optimal Temp. (°C) | Activators | Reference |

| Porcine Kidney Acylase I | N-Acetyl-L-phenylalanine | 5.5 | Not Reported | 6.5 - 9.0 | Not Reported | - | [1] |

| Immobilized Pig Kidney Aminoacylase | N-Acyl-DL-alanine | Not Reported | Not Reported | 8.0 | 65 | Co2+ | [2] |

Experimental Protocols

Accurate determination of enzyme kinetics relies on robust and reproducible experimental protocols. Three common methods for monitoring the hydrolysis of this compound by aminoacylases are detailed below.

Experimental Workflow

The general workflow for determining the kinetic parameters of an aminoacylase with this compound involves several key stages, from initial preparation to data analysis.

Spectrophotometric Assay using a Coupled Reaction with L-Alanine Dehydrogenase

This method provides a continuous assay by coupling the production of L-alanine to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

N-Acetyl-L-alanine + H₂O --(Aminoacylase)--> L-Alanine + Acetate

-

L-Alanine + NAD⁺ + H₂O --(L-Alanine Dehydrogenase)--> Pyruvate + NADH + H⁺ + NH₃

Materials:

-

This compound solution (e.g., 0.1 M in assay buffer)

-

Aminoacylase I solution (e.g., from porcine kidney, concentration to be determined)

-

L-Alanine Dehydrogenase (EC 1.4.1.1)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Prepare a master mix: For each reaction, prepare a master mix containing the assay buffer, NAD⁺ (final concentration, e.g., 1 mM), and L-Alanine Dehydrogenase (final concentration, e.g., 1-5 units/mL).

-

Set up the reaction: In a microplate well or cuvette, add the master mix and the this compound solution to achieve the desired final substrate concentrations. It is recommended to test a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).

-

Initiate the reaction: Add the aminoacylase I solution to start the reaction. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 5-10 minutes).

-

Monitor the reaction: Immediately place the plate or cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction rate: The rate of NADH formation is proportional to the rate of L-alanine production. Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (initial velocity, v₀).

-

Data Analysis: Plot the initial velocities against the corresponding substrate concentrations to generate a Michaelis-Menten curve. Determine Km and Vmax from this plot or a linearized form such as a Lineweaver-Burk plot.

Colorimetric Assay using the Ninhydrin Method

This is an endpoint assay that measures the amount of L-alanine produced after a fixed reaction time.

Principle: Ninhydrin reacts with the primary amine of L-alanine to produce a deep purple colored compound (Ruhemann's purple), which can be quantified by measuring the absorbance at 570 nm.

Materials:

-

This compound solution

-

Aminoacylase I solution

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing an activator like 0.5 mM CoCl₂)

-

Ninhydrin reagent (e.g., 0.35 g ninhydrin in 100 mL ethanol)[3]

-

L-Alanine standard solutions (for generating a standard curve)

-

Heating block or water bath at 80-100°C

-

Spectrophotometer capable of reading at 570 nm

Procedure:

-

Set up the enzymatic reaction: In separate tubes, mix the assay buffer, this compound solution at various concentrations, and the aminoacylase I solution. Include a control with no enzyme.

-

Incubate: Incubate the reaction tubes at the optimal temperature (e.g., 65°C for immobilized pig kidney aminoacylase) for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[2]

-

Stop the reaction: Terminate the reaction by adding a stopping reagent (e.g., by boiling for 5 minutes or adding trichloroacetic acid).

-

Color development:

-

Measure absorbance: Measure the absorbance of the solutions at 570 nm.

-

Quantify L-alanine: Use a standard curve prepared with known concentrations of L-alanine to determine the concentration of L-alanine produced in each reaction.

-

Calculate initial rates and analyze data: Calculate the initial velocity for each substrate concentration and proceed with Michaelis-Menten analysis as described above.

1H NMR Spectroscopy for Real-Time Monitoring

This method allows for the direct and continuous monitoring of both substrate consumption and product formation.[5][6]

Principle: The protons in N-Acetyl-L-alanine and the product L-alanine have distinct chemical shifts in the 1H NMR spectrum. By acquiring spectra at regular intervals, the change in the integrals of these specific peaks can be used to quantify the reaction progress.

Materials:

-

This compound

-

Aminoacylase I

-

Deuterated buffer (e.g., phosphate buffer in D₂O, pD adjusted to the optimal pH)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Prepare the sample: Dissolve a known concentration of this compound in the deuterated buffer in an NMR tube.

-

Acquire a baseline spectrum: Obtain a 1H NMR spectrum of the substrate solution before adding the enzyme.

-

Initiate the reaction: Add a small, known amount of a concentrated aminoacylase I solution to the NMR tube and mix quickly.

-

Acquire time-course spectra: Immediately begin acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 1-5 minutes) for a duration sufficient to observe significant substrate conversion.

-

Process and analyze the spectra:

-

Process the spectra (phasing, baseline correction).

-

Identify the characteristic peaks for the substrate (e.g., the α-proton of N-Acetyl-L-alanine) and the product (e.g., the α-proton of L-alanine).

-

Integrate these peaks in each spectrum. The concentration of substrate and product at each time point is proportional to their respective peak integrals.

-

-

Determine initial rates: Plot the concentration of the product (or substrate) versus time. The initial reaction rate (v₀) is the slope of the initial linear portion of this curve.

-

Kinetic analysis: Repeat the experiment with different initial substrate concentrations and perform Michaelis-Menten analysis.

Applications in Drug Development

The study of enzyme kinetics using model substrates like this compound is pertinent to drug development in several ways:

-

Enzyme Inhibition Studies: Potential drug candidates can be screened for their inhibitory effects on acylases. By measuring the kinetic parameters in the presence and absence of a potential inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (Ki) can be determined.

-

Prodrug Development: N-acetylation can be employed as a strategy to create prodrugs with improved pharmacokinetic properties. Understanding the kinetics of the deacetylation by enzymes like aminoacylase I is crucial for predicting the rate of active drug release in vivo.

-

Biocatalyst Development: In the pharmaceutical industry, acylases are used for the large-scale production of chiral amino acids, which are important building blocks for many drugs. Kinetic characterization helps in selecting and engineering more efficient enzyme variants for these biotransformations.

Conclusion

This compound is a versatile and effective model substrate for the kinetic characterization of aminoacylases. Its use, in conjunction with the detailed experimental protocols provided in this guide, enables researchers to elucidate the fundamental kinetic properties of these enzymes. The data obtained from such studies are invaluable for advancing our understanding of enzyme mechanisms, for the discovery and development of novel therapeutics, and for the optimization of biocatalytic processes in the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Amino Acid Assay [user.eng.umd.edu]

- 5. azom.com [azom.com]

- 6. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

Conformational analysis of N-Acetyl-DL-alanine

An In-depth Technical Guide to the Conformational Analysis of N-Acetyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, as a fundamental biomolecular building block, serves as a critical model system for understanding the conformational preferences of amino acid residues within peptides and proteins. Its conformational landscape, primarily dictated by the rotation around two key backbone dihedral angles, phi (φ) and psi (ψ), is foundational to protein folding, structure, and function. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the theoretical framework, experimental protocols for determination, and computational approaches for exploration. Quantitative data on stable conformers are presented, and logical workflows are visualized to facilitate a deeper understanding for researchers in structural biology and drug development.

Introduction

The three-dimensional structure of proteins, which dictates their biological function, is fundamentally determined by the sequence of their constituent amino acids and the conformations they adopt. This compound is an acetylated derivative of the amino acid alanine and serves as an excellent model for studying the intrinsic conformational preferences of the alanine residue in a polypeptide chain. The "DL" designation indicates a racemic mixture of both the L- and D-enantiomers. The conformational space of this molecule is most famously visualized using a Ramachandran plot, which maps the sterically allowed and disallowed regions of the φ and ψ dihedral angles.[1][2]

A thorough understanding of the conformational propensities of this compound is crucial for:

-

Parameterizing and validating molecular mechanics force fields used in molecular dynamics simulations.

-

Interpreting experimental data from techniques such as NMR spectroscopy and X-ray crystallography.

-

Designing novel peptides and proteins with specific structural and functional properties.

-

Understanding the structural basis of protein misfolding diseases.

This guide will delve into the key conformers of this compound, the experimental and computational methodologies used to characterize them, and the quantitative data that defines their relative stability and geometry.

Theoretical Framework: The Ramachandran Plot

The conformation of the N-Acetyl-alanine backbone can be described by three dihedral angles: φ (phi), ψ (psi), and ω (omega).

-

Phi (φ): The angle of rotation around the N-Cα bond.

-

Psi (ψ): The angle of rotation around the Cα-C' bond.

-

Omega (ω): The angle of rotation around the peptide bond (C'-N).

Due to the partial double-bond character of the peptide bond, the ω angle is typically planar and restricted to approximately 180° (trans), which is the overwhelmingly favored conformation.[3] Consequently, the major degrees of freedom that define the backbone conformation are the φ and ψ angles.

The Ramachandran plot is a two-dimensional plot of φ versus ψ, illustrating the energetically favorable and unfavorable conformations.[1] The allowed regions correspond to well-known secondary structures observed in proteins, such as right-handed α-helices and β-sheets.[4] For N-Acetyl-L-alanine, the allowed regions are concentrated in the upper left and lower left quadrants of the plot. For N-Acetyl-D-alanine, the Ramachandran plot is a mirror image, with allowed regions in the upper right and lower right quadrants.

Key Conformers and Quantitative Data

Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have identified several low-energy conformers for N-acetyl-L-alanine and its widely studied analogue, N-acetyl-L-alanine-N'-methylamide (the "alanine dipeptide").[5][6] These conformers are stabilized by intramolecular hydrogen bonds and relief of steric strain. The relative energies and defining dihedral angles for the most stable conformers of the alanine dipeptide are summarized in the table below. These serve as an excellent model for the conformations of N-Acetyl-L-alanine.

| Conformer | φ (°) | ψ (°) | Relative Energy (kcal/mol) | Description |

| C7eq | -80 | 80 | 0.00 | Stabilized by a C7 intramolecular hydrogen bond, forming a seven-membered ring. Often considered the global minimum in the gas phase. |

| C5 | -160 | 160 | 1.43 - 1.76 | An extended conformation, stabilized by a C5 hydrogen bond. Corresponds to the β-sheet region. |

| C7ax | 76 | -65 | - | An axial conformer, generally higher in energy than C7eq. |

| αR | -57 | -47 | - | Corresponds to the right-handed α-helical region of the Ramachandran plot. |

| β2 | -139 | 135 | - | Another extended conformation within the β-sheet region. |

| αL | 57 | 47 | - | Corresponds to the left-handed α-helical region. |

Note: The relative energies can vary depending on the level of theory and basis set used in the calculations. The data presented is a representative range from high-level computations.[6]

In the solid state, the conformation can be influenced by crystal packing forces. X-ray crystallography of N-acetyl-L-alanine has revealed a folded molecular conformation with a C1–C2–N1–C4 dihedral angle of approximately -70.77°.[7]

Experimental Methodologies and Protocols

The conformational landscape of this compound in solution is typically investigated using spectroscopic techniques that are sensitive to molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.[2] The primary method involves the measurement of three-bond scalar couplings (³J-couplings), which are related to the intervening dihedral angle through Karplus-type equations.

-

Sample Preparation:

-

Dissolve this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 10-20 mM.

-

For enhanced sensitivity and resolution, especially for measuring couplings involving nitrogen or carbon, isotopic labeling (¹³C, ¹⁵N) of the sample is highly advantageous.[8]

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify all proton resonances.

-

Perform two-dimensional homonuclear correlation experiments, such as COSY and TOCSY, to assign all proton signals within a spin system.

-

Measure key ³J-couplings, such as ³J(HNCαH), which is related to the φ angle, and ³J(HαC'NH), which provides information on the ψ angle. These can be extracted from high-resolution 1D spectra or more advanced experiments like quantitative J-correlation experiments.

-

For isotopically labeled samples, heteronuclear experiments (e.g., HSQC, HNCA) can be employed to measure a wider range of scalar couplings involving ¹³C and ¹⁵N, providing more constraints on the conformation.[9]

-

-

Data Analysis and Structure Calculation:

-

Extract the values of the ³J-couplings from the NMR spectra.

-

Use a parameterized Karplus equation to relate the experimental J-coupling values to the corresponding dihedral angles. For example: ³J(HNCαH) = A cos²(φ - 60°) - B cos(φ - 60°) + C where A, B, and C are empirically derived parameters.

-

Since a single J-coupling value can correspond to multiple possible dihedral angles, it is often necessary to use a combination of different couplings and other restraints (e.g., from Nuclear Overhauser Effect experiments, NOEs) to define a unique conformation or an ensemble of conformations.[10]

-

The derived dihedral angle restraints can be used in molecular modeling software to generate an ensemble of structures consistent with the experimental data.

-

Raman Optical Activity (ROA) Spectroscopy

ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light.[11] This technique is particularly sensitive to the stereochemistry and conformation of biomolecules in aqueous solution.

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (typically H₂O or D₂O) at a relatively high concentration (e.g., >50 mg/mL).

-

Filter the sample to remove any particulate matter that could cause fluorescence or background scattering.

-

-

ROA Data Acquisition:

-

Use a dedicated ROA spectrometer, typically with a laser excitation wavelength in the visible or near-infrared region (e.g., 532 nm or 785 nm) to minimize fluorescence.[12]

-

Acquire ROA spectra using a backscattering or forward-scattering collection geometry. The scattered circular polarization (SCP) setup is common in modern instruments.

-

Collect data for a sufficient duration to achieve an adequate signal-to-noise ratio, as the ROA signal is typically very weak (10⁻³ to 10⁻⁵ of the parent Raman intensity).

-

-

Data Analysis and Interpretation:

-

The resulting ROA spectrum provides a fingerprint of the molecular conformation.

-

To interpret the spectrum, it is necessary to compare the experimental data with theoretical ROA spectra calculated for different possible conformers of this compound.

-

Theoretical spectra are typically generated using DFT calculations.[13]

-

By fitting the experimental spectrum with a basis set of theoretical spectra for different conformers, the relative populations of these conformers in solution can be determined.[14]

-

Computational Approaches

Computational chemistry provides an indispensable framework for exploring the conformational energy landscape of this compound and for interpreting experimental data.

-

Structure Preparation:

-

Build the initial structure of N-Acetyl-L-alanine (or its D-enantiomer) in a molecular modeling program.

-

-

Conformational Search (Potential Energy Surface Scan):

-

Choose a reliable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G* or larger basis set).

-

Perform a systematic grid search by constraining the φ and ψ dihedral angles at fixed values (e.g., in 15° increments from -180° to +180°).

-

At each grid point (φ, ψ), perform a geometry optimization of all other degrees of freedom of the molecule.

-

Record the single-point energy of the optimized structure at each grid point.

-

-

Data Visualization:

-

Plot the calculated energies as a function of the φ and ψ angles to generate the Ramachandran potential energy surface.

-

The low-energy regions on this map correspond to the stable conformers. The coordinates of these minima can be used as starting points for full geometry optimizations and frequency calculations to confirm they are true minima.

-

Visualized Workflows

To clarify the relationships between theoretical and experimental approaches, the following workflows are provided.